Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate
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Overview
Description
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a thieno[3,2-b]pyridine core, which is a fused bicyclic system containing both sulfur and nitrogen atoms. The presence of a fluorine atom at the 6-position and an amino group at the 3-position further enhances its chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common method includes the palladium-catalyzed C-N Buchwald-Hartwig coupling reaction. This reaction involves the coupling of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylate with bromonitrobenzenes, followed by the reduction of the nitro groups to the corresponding amino compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can yield primary amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its incorporation into liposome formulations has been investigated for drug delivery applications.
Industry: The compound’s unique chemical properties make it a candidate for the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antitumoral activity is believed to be due to its ability to interact with proteins such as bovine serum albumin (BSA) and the multidrug resistance protein MDR1 . The compound acts as an energy acceptor in fluorescence resonance energy transfer (FRET) studies, indicating its potential to interfere with protein functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
- Methyl 3-amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
Uniqueness
Methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development.
Properties
Molecular Formula |
C9H7FN2O2S |
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Molecular Weight |
226.23 g/mol |
IUPAC Name |
methyl 3-amino-6-fluorothieno[3,2-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7FN2O2S/c1-14-9(13)8-6(11)7-5(15-8)2-4(10)3-12-7/h2-3H,11H2,1H3 |
InChI Key |
JBTHOEFFWLVEEC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)C=C(C=N2)F)N |
Origin of Product |
United States |
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